2-(2,5-dimethoxyphenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
2-(2,5-Dimethoxyphenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxyphenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline structure.
Introduction of the Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the isoquinoline core reacts with 2,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Imidazole Moiety: The imidazole group can be introduced through a nucleophilic substitution reaction, where the isoquinoline derivative reacts with an imidazole derivative in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors. Its imidazole moiety is particularly interesting due to its presence in many biologically active molecules.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxyphenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can act as a ligand, binding to metal ions or active sites in proteins, while the isoquinoline core can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethoxyphenyl)-1H-imidazole: This compound shares the dimethoxyphenyl and imidazole moieties but lacks the isoquinoline core.
N-(2-(1H-imidazol-4-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide: This compound shares the isoquinoline and imidazole moieties but lacks the dimethoxyphenyl group.
Uniqueness
The uniqueness of 2-(2,5-dimethoxyphenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide lies in its combination of three distinct moieties: the dimethoxyphenyl group, the imidazole ring, and the isoquinoline core. This combination provides a unique set of chemical properties and potential biological activities that are not found in simpler analogs.
Properties
Molecular Formula |
C23H22N4O4 |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H22N4O4/c1-30-16-7-8-21(31-2)20(11-16)27-13-19(17-5-3-4-6-18(17)23(27)29)22(28)25-10-9-15-12-24-14-26-15/h3-8,11-14H,9-10H2,1-2H3,(H,24,26)(H,25,28) |
InChI Key |
LCCPUGQLEWTMBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)NCCC4=CN=CN4 |
Origin of Product |
United States |
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